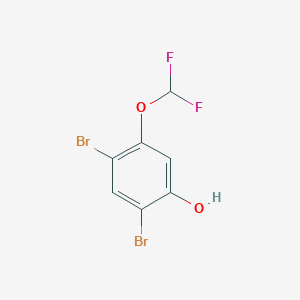

2,4-Dibromo-5-(difluoromethoxy)phenol

Description

Properties

IUPAC Name |

2,4-dibromo-5-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFXYXUZFBNAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Phenols with Chlorodifluoromethane

A pivotal method for introducing the difluoromethoxy group involves the reaction of phenols with chlorodifluoromethane (CHClF2) under basic conditions. This method was described in patent CA1203548A, where a phenol is alkylated with excess chlorodifluoromethane in the presence of a base such as sodium hydroxide and phase transfer catalysts like benzyltriethylammonium chloride (BTEAC).

- Phenol dissolved in a solvent mixture of acetone and water.

- Use of 10 mol% BTEAC as phase transfer catalyst.

- Chlorodifluoromethane introduced under pressure (0.45 to 1.1 kg/cm²) at 30–35 °C.

- Sodium hydroxide (50% aqueous) added gradually to maintain basic conditions.

- Reaction time: 1 to 2 hours after addition completion.

This process yields difluoromethoxy-substituted phenols efficiently by nucleophilic substitution of chlorodifluoromethane with phenolate ions under controlled temperature and pressure.

Selective Bromination of Phenols

Electrophilic Aromatic Bromination

Integrated Synthesis of this compound

A plausible synthetic route combining the above steps is:

- Start with 5-hydroxyphenol or a related hydroxy-substituted aromatic compound.

- Perform selective bromination to introduce bromines at the 2 and 4 positions.

- Subject the dibromophenol to difluoromethoxylation via reaction with chlorodifluoromethane in the presence of base and phase transfer catalyst, as described above.

This approach is supported by literature where electron-poor phenols bearing halogen substituents undergo difluoromethoxylation under mild conditions to yield bis(aryloxy)fluoromethanes and related compounds.

Detailed Research Findings and Reaction Data

- The difluoromethoxylation reaction requires careful control of base addition and temperature to avoid side reactions.

- Phase transfer catalysts enhance the nucleophilicity of phenolate ions and improve reaction rates.

- The presence of electron-withdrawing bromine substituents influences regioselectivity and reactivity during difluoromethoxylation.

Mechanistic Insights

- The difluoromethoxylation proceeds via nucleophilic substitution of chlorodifluoromethane by the phenolate ion, facilitated by phase transfer catalysis.

- Bromination occurs via electrophilic aromatic substitution preferentially at ortho and para positions relative to the hydroxyl group.

- The combined effect of bromine substituents and the phenol hydroxyl group directs substitution patterns and stabilizes intermediates.

Chemical Reactions Analysis

2,4-Dibromo-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Hydrodehalogenation: This reaction involves the removal of halogen atoms, typically using electrochemical methods.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dibromo-5-(difluoromethoxy)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the phenol group, contribute to its reactivity and potential biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s physicochemical and biological properties can be contextualized by comparing it with three categories of analogs: bromophenols, difluoromethoxy-substituted phenols, and fluorinated phenols.

Bromophenols

Bromophenols are naturally abundant in marine algae (e.g., Rhodomelaceae family) and often exhibit bioactivity. Key comparisons include:

Difluoromethoxy-Substituted Phenols

Difluoromethoxy groups are electron-withdrawing and resistant to oxidative metabolism. Notable analogs include:

Key Insight: The presence of bromine in 2,4-Dibromo-5-(difluoromethoxy)phenol may synergize with the difluoromethoxy group to enhance halogen bonding in biological targets, a feature absent in non-brominated analogs .

Fluorinated Phenols

Fluorine substitution influences solubility and electronic properties:

Key Insight: Bromine’s bulkiness in this compound may reduce rotational freedom compared to smaller fluorine substituents, impacting conformational stability in receptor binding .

Research Findings and Implications

- Antimicrobial Potential: Bromophenols from marine algae (e.g., lanosol) show antimicrobial activity, suggesting that this compound could be optimized for similar applications with improved pharmacokinetics due to its difluoromethoxy group .

- Synthetic Challenges : Difluoromethylation protocols (e.g., using sodium 2-chloro-2,2-difluoroacetate) require careful hazard analysis due to gas evolution and reactive intermediates, which may apply to synthesizing this compound .

Biological Activity

2,4-Dibromo-5-(difluoromethoxy)phenol is a compound of significant interest in biological research due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic structure with two bromine atoms and a difluoromethoxy group, contributing to its reactivity and biological activity. The presence of halogen atoms enhances the compound's potential to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular pathways. The bromine and fluorine atoms increase the compound's lipophilicity, which may enhance its membrane permeability and interaction with cellular targets. Specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: It could bind to receptors, potentially altering signaling pathways.

- Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens, suggesting potential use in antimicrobial therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains and fungi. For example, compounds with similar structures have shown significant antifungal activity at low concentrations.

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | X | Antifungal |

| 4-Bromo-2,5-dimethoxyphenethylamine | Y | Antimicrobial |

| 3,5-Dibromo-2-(2′,4′-dibromophenoxy)phenol | Z | Antifungal |

Note: Specific MIC values for this compound are currently under investigation.

Cytotoxicity Studies

A screening involving various cell lines has assessed the cytotoxic effects of related compounds. In one study focusing on leukemia cell lines (Jurkat J16 and Ramos), certain derivatives demonstrated significant antiproliferative activity without undue toxicity to normal cells. This suggests that this compound may possess similar properties.

Case Study: Apoptosis Induction in Leukemia Cells

In a study involving primary human leukemic cells, compounds structurally related to this compound were found to induce apoptosis at IC50 values ranging from 1.61 to 2.95 μM after 72 hours of treatment. This indicates a potential therapeutic role in cancer treatment.

Research Applications

The compound is utilized in various research applications:

- Medicinal Chemistry: Investigated for potential drug development due to its unique structural properties.

- Analytical Chemistry: Serves as a reference standard in analytical methods.

- Material Science: Explored for its utility in developing new materials with specific chemical properties.

Q & A

Q. What are the established synthetic routes for 2,4-Dibromo-5-(difluoromethoxy)phenol, and how can bromination and difluoromethylation steps be optimized?

Answer: The synthesis involves two key steps: (1) difluoromethylation of a phenol precursor and (2) bromination .

- Difluoromethylation : Sodium chlorodifluoroacetate (SCDA) is a bench-stable reagent for introducing the -OCF₂ group. A base-mediated reaction in a polar solvent (e.g., DMF or acetonitrile) at 60–80°C achieves moderate yields (~50–70%). Gas evolution during the reaction necessitates an oil bubbler for safe venting .

- Bromination : Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or carbon tetrachloride introduces bromine atoms at the 2- and 4-positions. In situ bromination protocols (e.g., KBr/KBrO₃ in HCl) minimize handling hazards .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 2.2 equivalents Br₂ for complete di-substitution) and temperature (25–40°C) to avoid over-bromination .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR confirms the difluoromethoxy group (δ ≈ -40 to -50 ppm, split due to coupling with adjacent protons). ¹H NMR identifies aromatic protons and bromine-induced deshielding .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve heavy atoms (Br, F) and validate bond lengths/angles .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (e.g., [M-H]⁻ at m/z ~315) and isotopic patterns from bromine .

Q. How does the stability of this compound vary under different storage and experimental conditions?

Answer:

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation of the difluoromethoxy group.

- Solvent Compatibility : Stable in DMSO and acetonitrile; avoid strong acids/bases to prevent ether bond cleavage. Phase equilibria studies (e.g., ternary systems with MIBK/water) suggest limited hydrolysis in aqueous media at neutral pH .

- Light Sensitivity : UV-Vis spectroscopy shows absorbance peaks <300 nm; protect from prolonged UV exposure during handling .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination and difluoromethylation in this compound?

Answer:

- Bromination : The phenol group activates the aromatic ring, directing electrophilic bromine to the para position first (C-4), followed by meta (C-2) due to steric and electronic effects from the -OCF₂ group. Computational studies (DFT) suggest charge distribution at C-2 and C-4 is more electrophilic than C-6 .

- Difluoromethylation : The reaction proceeds via a difluorocarbene intermediate (CF₂:) generated from SCDA under basic conditions. The carbene inserts into the O–H bond of the phenol, forming the -OCF₂ group. Solvent polarity and base strength (e.g., Cs₂CO₃ vs. KOH) influence carbene stability and reaction efficiency .

Q. How can orthogonal experimental designs (e.g., L16(4⁴)) optimize reaction conditions while addressing conflicting data on yield and purity?

Answer:

- Factor Selection : Test variables like temperature (40–80°C), solvent (DMF vs. acetonitrile), base (Cs₂CO₃ vs. KOH), and reagent stoichiometry (1.0–2.5 equivalents).

- Data Contradictions : Use ANOVA to identify significant factors. For example, higher temperatures may improve difluoromethylation yield but reduce purity due byproduct formation (e.g., trifluoromethylated derivatives). Pareto charts prioritize adjustments .

- Validation : Confirm optimized conditions with triplicate runs and characterize products via GC-MS or LC-MS to resolve discrepancies between yield and purity metrics .

Q. How can conflicting crystallographic and spectroscopic data be reconciled during structure elucidation?

Answer:

- Crystallographic Ambiguities : SHELXL refinement may struggle with disordered F/Br atoms. Apply restraints to bond distances (C–F: 1.34 Å; C–Br: 1.89 Å) and use twin refinement for non-merohedral twinning .

- NMR Discrepancies : Dynamic effects (e.g., rotameric exchange of -OCF₂) can broaden ¹⁹F signals. Use variable-temperature NMR to freeze conformers and resolve splitting .

- Cross-Validation : Overlay DFT-calculated spectra (e.g., Gaussian) with experimental data to validate bond angles and torsional strain .

Q. What structure-activity relationships (SARs) are hypothesized for derivatives of this compound in biological systems?

Answer:

- Electron-Withdrawing Effects : The -OCF₂ and Br groups reduce electron density on the aromatic ring, enhancing electrophilic reactivity in enzyme binding (e.g., tyrosine kinase inhibition).

- Steric Effects : Bulkier substituents at C-5 (e.g., -OCF₂ vs. -OCH₃) hinder π-stacking interactions, reducing affinity in some assays .

- Biological Testing : Use phenol-red-free media in cell cultures to avoid estrogenic interference when evaluating cytotoxicity or receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.